1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The structure of 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl- consists of a pyridine ring fused to a pyrrole ring, with a carbonitrile group at the 6-position and a benzoyl group attached to the nitrogen atom of the pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of a suitable precursor, such as 2-aminopyridine, with an appropriate reagent to form the pyrrolo[2,3-b]pyridine core.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Benzoylation: The final step involves the benzoylation of the nitrogen atom in the pyrrole ring using benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl- are typically scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl- involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival . This inhibition can result in the induction of apoptosis and the reduction of tumor growth in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share the same core structure but differ in the substituents attached to the pyridine and pyrrole rings.
Pyrrolopyrazine Derivatives: These compounds have a similar fused ring structure but contain a pyrazine ring instead of a pyridine ring.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit FGFRs with high potency makes it a valuable compound for therapeutic applications .
Properties
CAS No. |
143468-08-0 |
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Molecular Formula |
C15H9N3O |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
1-benzoylpyrrolo[2,3-b]pyridine-6-carbonitrile |
InChI |
InChI=1S/C15H9N3O/c16-10-13-7-6-11-8-9-18(14(11)17-13)15(19)12-4-2-1-3-5-12/h1-9H |
InChI Key |
XWEXTSXJZUUDOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC3=C2N=C(C=C3)C#N |
Origin of Product |
United States |
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